molecular formula C15H11BrN4O2 B327994 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid

4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid

Katalognummer: B327994
Molekulargewicht: 359.18 g/mol
InChI-Schlüssel: PIRUQGDYEAUFPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid is an organic compound with the molecular formula C15H11BrN4O2 This compound features a benzoic acid moiety substituted with a 3-bromobenzyl group and a tetrazole ring

Eigenschaften

Molekularformel

C15H11BrN4O2

Molekulargewicht

359.18 g/mol

IUPAC-Name

4-[2-[(3-bromophenyl)methyl]tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C15H11BrN4O2/c16-13-3-1-2-10(8-13)9-20-18-14(17-19-20)11-4-6-12(7-5-11)15(21)22/h1-8H,9H2,(H,21,22)

InChI-Schlüssel

PIRUQGDYEAUFPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O

Kanonische SMILES

C1=CC(=CC(=C1)Br)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol. This intermediate is then subjected to oxidation to yield 3-bromobenzaldehyde. The aldehyde undergoes a condensation reaction with 5-aminotetrazole to form the tetrazole ring. Finally, the resulting compound is coupled with 4-carboxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can further enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzyl group yields 3-bromobenzoic acid, while reduction can produce 3-bromobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylate-containing substrates. This interaction can modulate the activity of these proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4-[2-[(3-Bromophenyl)methyl]tetrazol-5-yl]benzoic acid is unique due to the presence of both a bromobenzyl group and a tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.